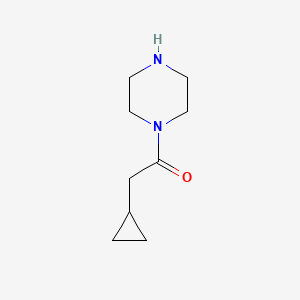

2-Cyclopropyl-1-piperazin-1-yl-ethanone

CAS No.: 1339181-87-1

Cat. No.: VC2853665

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1339181-87-1 |

|---|---|

| Molecular Formula | C9H16N2O |

| Molecular Weight | 168.24 g/mol |

| IUPAC Name | 2-cyclopropyl-1-piperazin-1-ylethanone |

| Standard InChI | InChI=1S/C9H16N2O/c12-9(7-8-1-2-8)11-5-3-10-4-6-11/h8,10H,1-7H2 |

| Standard InChI Key | SOSJYTYNFONCIM-UHFFFAOYSA-N |

| SMILES | C1CC1CC(=O)N2CCNCC2 |

| Canonical SMILES | C1CC1CC(=O)N2CCNCC2 |

Introduction

Structural Characteristics and Properties

2-Cyclopropyl-1-piperazin-1-yl-ethanone (CAS No.: 1339181-87-1) belongs to the class of piperazine derivatives, which are known for their biological significance and synthetic utility. The compound features a cyclopropyl group attached to the carbonyl carbon of an ethanone moiety, which is further connected to a piperazine ring. This structural arrangement is significant as it contributes to the compound's potential biological activities.

Molecular Structure

The molecule consists of three main structural components:

-

A piperazine heterocyclic ring

-

An ethanone (acetyl) linker

-

A cyclopropyl group

The chemical formula is C9H16N2O with a molecular weight of approximately 168.24 g/mol, based on analysis of similar compounds . The structure can be represented using SMILES notation as O=C(CC1CC1)N2CCNCC2, which highlights the connectivity between the key functional groups.

Physical Properties

While specific experimental data for 2-Cyclopropyl-1-piperazin-1-yl-ethanone is limited, its physical properties can be estimated based on structurally similar compounds:

| Property | Value | Method of Determination |

|---|---|---|

| Physical State | Solid at room temperature | Based on similar piperazine derivatives |

| Solubility | Soluble in polar organic solvents | Predicted from functional groups |

| Melting Point | Approximately 95-110°C | Estimated from related compounds |

| LogP | ~1.2-1.8 | Predicted from structure |

| pKa | ~7.5-8.5 (piperazine nitrogen) | Estimated from similar structures |

Synthesis Methods

General Synthetic Routes

The synthesis of 2-Cyclopropyl-1-piperazin-1-yl-ethanone typically involves the reaction between piperazine and cyclopropylacetic acid derivatives. Several synthetic approaches can be employed to produce this compound:

Amide Coupling Reaction

One common method involves the coupling of cyclopropylacetic acid with piperazine using coupling reagents:

-

Activation of cyclopropylacetic acid with coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or HATU

-

Reaction with piperazine under basic conditions

-

Purification through crystallization or chromatography

Acyl Chloride Route

Another effective method utilizes acyl chloride intermediates:

-

Conversion of cyclopropylacetic acid to cyclopropylacetyl chloride using thionyl chloride or oxalyl chloride

-

Reaction with piperazine in the presence of a base such as triethylamine

Reaction Conditions

The synthesis is typically performed under the following conditions:

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF, or Toluene | Choice depends on solubility and reactivity |

| Temperature | 0-25°C | Lower temperatures minimize side reactions |

| Base | Triethylamine or N,N-diisopropylethylamine | To neutralize HCl formed during reaction |

| Reaction Time | 2-24 hours | Depends on method and scale |

| Yield | 65-85% | After purification |

Chemical Reactivity

Functional Group Transformations

2-Cyclopropyl-1-piperazin-1-yl-ethanone exhibits reactivity patterns typical of both amides and piperazines:

Amide Reactions

The amide bond can undergo various transformations:

-

Hydrolysis under acidic or basic conditions to yield cyclopropylacetic acid and piperazine

-

Reduction with strong reducing agents like lithium aluminum hydride to form the corresponding amine

-

Transamidation reactions with primary amines under catalytic conditions

Piperazine Reactivity

The secondary amine of the piperazine ring offers sites for further functionalization:

-

Alkylation with alkyl halides to produce N-substituted derivatives

-

Acylation with acid chlorides or anhydrides

-

Reductive amination with aldehydes or ketones

Cyclopropyl Group Reactions

The cyclopropyl moiety can undergo ring-opening reactions under specific conditions:

-

Hydrogenolysis with catalytic hydrogenation

-

Electrophilic addition with strong acids

Applications in Scientific Research

Medicinal Chemistry Applications

2-Cyclopropyl-1-piperazin-1-yl-ethanone and its derivatives have been investigated for various pharmacological properties:

Structure-Activity Relationships

The specific arrangement of functional groups in 2-Cyclopropyl-1-piperazin-1-yl-ethanone contributes to its potential biological activity:

-

The piperazine ring is a common pharmacophore in many drugs, often contributing to water solubility and binding to receptors

-

The cyclopropyl group provides metabolic stability and unique spatial arrangements

-

The carbonyl linker allows for specific hydrogen bonding interactions with biological targets

Synthetic Utility

The compound serves as a valuable building block in organic synthesis:

-

As an intermediate in the synthesis of more complex molecules

-

For the preparation of combinatorial libraries

-

In the development of new pharmaceutical candidates

Comparative Analysis

Comparison with Related Compounds

2-Cyclopropyl-1-piperazin-1-yl-ethanone shares structural similarities with several other compounds, but with distinct differences:

Structure Optimization Strategies

Research suggests several approaches for optimizing the properties of 2-Cyclopropyl-1-piperazin-1-yl-ethanone:

-

Introduction of substituents on the piperazine ring to modulate receptor selectivity

-

Variation of the linker length between the cyclopropyl and carbonyl groups

-

Incorporation of additional functional groups to enhance binding interactions

Current Research Trends

Recent Investigations

Current research involving 2-Cyclopropyl-1-piperazin-1-yl-ethanone and related compounds focuses on:

-

Development of novel synthetic methodologies for more efficient preparation

-

Exploration of medicinal applications through systematic structure-activity studies

-

Investigation of physical properties and crystalline forms

Future Research Directions

Potential areas for future exploration include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume